Columbianetin glucopyranoside

描述

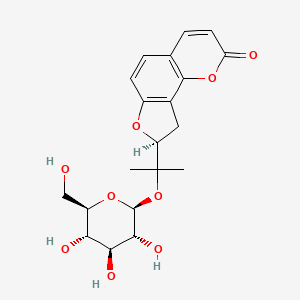

Columbianetin glucopyranoside is a bioactive compound isolated from the roots of Angelicae pubescentis radix. This compound is known for its various biological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation properties . It is a glucoside derivative of columbianetin, which is a coumarin compound.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of columbianetin glucopyranoside typically involves the extraction and purification from natural sources such as Angelicae pubescentis radix. The process includes static adsorption and desorption using various types of resins. GDX-201 resin has shown the best adsorption and desorption properties for this compound . The equilibrium time for adsorption is achieved within 150 minutes, and the process follows a pseudo-second-order kinetic model .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are common techniques for the purification and analysis of this compound .

化学反应分析

Types of Reactions

Columbianetin glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and bioavailability in biological systems .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound into columbianetin and glucose.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol derivatives.

Major Products Formed

The major products formed from these reactions include columbianetin, glucose, and various oxidized or reduced derivatives of columbianetin .

科学研究应用

Biological Activities

Columbianetin glucopyranoside exhibits a range of biological activities that make it a candidate for therapeutic use:

- Analgesic Properties : Studies indicate that this compound significantly increases the latency of pain response in animal models, suggesting its potential as a natural analgesic component .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions characterized by inflammation, such as rheumatoid arthritis .

- Antioxidative Activity : As a coumarin derivative, this compound contributes to antioxidative defense mechanisms, potentially mitigating oxidative stress-related damage in cells .

- Anti-tumor Potential : Preliminary studies suggest that this compound may possess anti-tumor effects, warranting further investigation into its mechanisms of action against cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Bioavailability : The absolute bioavailability of this compound has been reported at approximately 5.63%, indicating moderate absorption when administered orally. It is rapidly distributed across various tissues, including the liver, kidney, and brain .

- Metabolism : this compound can be metabolized into its active form, columbianetin, in vivo. This conversion highlights the importance of studying both compounds when assessing therapeutic efficacy .

- Excretion : The primary route of excretion for this compound and its metabolites is through feces, with significant amounts detected in urine as well .

Extraction and Purification Methods

Efficient extraction and purification techniques are critical for isolating this compound from plant sources:

- Resin Adsorption Techniques : Recent studies have optimized the use of GDX-201 resin for the adsorption and desorption of this compound from Angelicae pubescentis radix extracts. The optimal conditions achieved a significant increase in purity and yield .

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed to quantify this compound in biological samples. These methods facilitate the study of its pharmacokinetics and bioavailability in animal models .

Case Studies

Several case studies have explored the applications of this compound:

- Pain Management Study : In a controlled laboratory setting, mice treated with this compound exhibited increased pain threshold compared to controls. This study supports its potential use in pain management therapies .

- Anti-inflammatory Research : Clinical trials investigating the anti-inflammatory effects of this compound have shown promising results in reducing markers of inflammation in patients with chronic inflammatory diseases .

- Cancer Research : Preliminary investigations into the anti-tumor effects of this compound have indicated potential pathways for inhibiting tumor growth, necessitating further exploration through clinical trials .

作用机制

Columbianetin glucopyranoside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Analgesic: Modulates pain pathways by interacting with opioid receptors and reducing pain perception.

Anti-platelet Aggregation: Inhibits platelet aggregation by blocking the activation of platelet receptors and signaling pathways.

相似化合物的比较

Similar Compounds

Columbianetin: The aglycone form of columbianetin glucopyranoside, also exhibits anti-inflammatory and analgesic properties.

Scopoletin: Another coumarin compound with similar biological activities, including anti-inflammatory and antioxidant properties.

Umbelliferone: A coumarin derivative known for its anti-inflammatory and hepatoprotective effects.

Uniqueness

This compound is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone form, columbianetin . This makes it more effective in biological systems and increases its potential as a therapeutic agent.

生物活性

Columbianetin glucopyranoside, a coumarin derivative, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is primarily derived from the roots of Angelicae Pubescentis, a plant known for its medicinal properties. The compound is recognized for its various bioactivities including analgesic, antioxidative, anti-inflammatory, and anti-allergic effects. Its structure contributes to its interaction with biological systems, leading to a range of therapeutic potentials.

Biological Activities

- Analgesic Activity : Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to increase pain response latency in hot plate tests, suggesting its potential as a natural pain reliever .

- Antioxidative Effects : The compound displays strong antioxidative activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative damage in various cell types .

- Anti-inflammatory Properties : this compound has been found to inhibit key inflammatory mediators such as TNF-α and IL-1β in stimulated cells. This suggests its potential utility in treating inflammatory conditions like arthritis .

- Anti-proliferative Effects : The compound shows promise in inhibiting the proliferation of cancer cells, indicating its potential role in cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .

This compound's biological activities can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes and reduces lipid peroxidation.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Pharmacokinetics

Research on the pharmacokinetics of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME):

- Bioavailability : The absolute bioavailability of columbianetin acetate (a metabolite) is approximately 7%, indicating moderate absorption rates .

- Metabolism : It is metabolized primarily in the liver, with significant conversion to active metabolites that contribute to its biological effects.

- Excretion : Most of the compound is excreted via feces rather than urine, highlighting its metabolic pathway .

Case Studies and Research Findings

属性

IUPAC Name |

(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHITBUIWHISE-GGECFJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204429 | |

| Record name | Columbianetin glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55836-35-6 | |

| Record name | Columbianetin glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianetin glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。